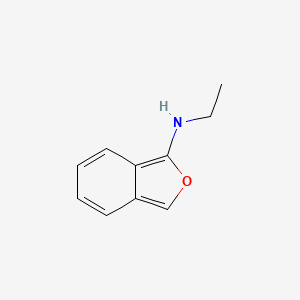

N-ethyl-2-benzofuran-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-ethyl-2-benzofuran-1-amine |

InChI |

InChI=1S/C10H11NO/c1-2-11-10-9-6-4-3-5-8(9)7-12-10/h3-7,11H,2H2,1H3 |

InChI Key |

NYYNOBCYEVDZQU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C2C=CC=CC2=CO1 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving N Ethyl 2 Benzofuran 1 Amine and Its Precursors

Elucidation of Reaction Pathways

The construction of the N-ethyl-aminobenzofuran scaffold can be achieved through various synthetic routes, each characterized by a distinct reaction pathway. These pathways often involve the initial formation of the benzofuran (B130515) core, followed by or concurrent with the introduction of the N-ethylamino moiety. Key strategies include transition-metal-catalyzed cross-coupling and cyclization reactions, which provide a versatile platform for creating the desired molecular architecture. acs.orgsioc-journal.cn

The synthesis of the benzofuran ring and its derivatives is not a single-step process but a sequence of fundamental mechanistic steps.

Iminium Ion Formation : In certain one-pot syntheses of amino-substituted benzofurans, the reaction is initiated by the formation of an iminium ion. acs.orgnih.gov This typically occurs through the condensation of a salicylaldehyde (B1680747) derivative with a primary or secondary amine, such as ethylamine (B1201723). mdpi.com This electrophilic iminium intermediate is then susceptible to nucleophilic attack, for instance, by a copper acetylide, which leads to the formation of a key intermediate that subsequently cyclizes to form the benzofuran ring. acs.orgnih.gov The enantioselectivity of some reactions is explained by the formation of a dienamine intermediate from an initial iminium ion. mdpi.com

Oxidative Addition : This step is fundamental to many palladium-catalyzed cross-coupling reactions used in benzofuran synthesis. cnr.it The catalytic cycle often begins with the oxidative addition of a Pd(0) species to an organic halide (e.g., an o-halophenol or an aryl iodide). acs.orgnih.govcnr.it This process forms a Pd(II) intermediate, which is then carried forward in the catalytic cycle. cnr.it In some cases, the oxidative addition can involve a C–H bond activation step, a more atom-economical approach. uq.edu.aunih.gov

Cyclization : The ring-forming step is the cornerstone of benzofuran synthesis. sioc-journal.cn This can occur through several intramolecular processes:

Heck Reaction : An intramolecular Heck reaction can facilitate the cyclization of a suitably substituted alkene, a process often catalyzed by palladium. acs.orgnih.gov

Sonogashira Coupling followed by Cyclization : The palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes and iodophenols can generate an intermediate that undergoes intramolecular cyclization to yield the benzofuran skeleton. acs.orgnih.gov

Oxidative Cyclization : Phenols and alkynes can undergo a copper-catalyzed aerobic oxidative cyclization to regioselectively produce polysubstituted benzofurans. rsc.org Similarly, o-alkenylphenols can be cyclized using palladium catalysts. mdpi.com Radical cyclization provides another pathway for constructing complex benzofurylethylamine derivatives. nih.gov

Reductive Elimination : This is often the final step in palladium-catalyzed cross-coupling cycles. chemrxiv.org The Pd(II) intermediate, after undergoing steps like transmetalation or migratory insertion, reductively eliminates the final benzofuran product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. acs.orgcnr.it In some syntheses of dibenzofurans, the C–O reductive elimination, rather than C–H activation, has been identified as the turnover-limiting step of the process. uq.edu.aunih.gov

The progression and outcome of benzofuran syntheses are heavily dependent on the formation and reactivity of various transient species.

Metal-Acetylide Intermediates : In copper-catalyzed reactions, the formation of a copper acetylide intermediate is common. acs.orgnih.gov This species can be generated from terminal alkynes or from calcium carbide and subsequently attacks an electrophile, such as an iminium ion, to build the molecular framework necessary for cyclization. acs.orgnih.gov

Organopalladium Intermediates : Throughout palladium-catalyzed cycles, various organopalladium complexes are formed. The initial oxidative addition product (e.g., an arylpalladium(II) complex) is a key intermediate that dictates the subsequent reaction steps, be it a Heck insertion, another cross-coupling, or a direct cyclization. researchgate.net

o-Quinone Methide (o-QM) Intermediates : In some metal-free approaches, o-quinone methides are generated in situ. These highly reactive intermediates can undergo cycloaddition reactions, for example, a [4+1] cycloaddition with an isocyanide, to form the 2-aminobenzofuran structure. nih.gov The generation of o-QMs can be triggered by the elimination of a leaving group from an o-hydroxybenzyl alcohol derivative. researchgate.net

Stepwise Reaction Mechanisms (e.g., Iminium Ion Formation, Oxidative Addition, Cyclization, Reductive Elimination)

Kinetic and Thermodynamic Studies of Key Synthetic Steps

The efficiency and selectivity of synthetic routes leading to benzofurans are governed by the interplay of reaction kinetics and thermodynamics. While comprehensive kinetic and thermodynamic data for the synthesis of N-ethyl-2-benzofuran-1-amine itself are not available, studies on related benzofuran syntheses provide valuable insights.

Thermodynamic considerations determine the position of equilibrium and the relative stability of reactants, intermediates, and products. In Diels-Alder reactions used to form furan-based adducts, the thermodynamics can be unfavorable, leading to reversible reactions. nih.gov The stability of the resulting cycloadducts is highly dependent on the electronic nature of the substituents on both the furan (B31954) (the diene) and the dienophile. nih.gov Electron-donating groups on the furan and electron-withdrawing groups on the dienophile generally lead to more thermodynamically stable products. nih.gov

The table below summarizes factors influencing the kinetics of key synthetic steps in benzofuran formation, based on analogous reactions.

| Synthetic Step | Influencing Factors | Effect on Reaction Rate/Outcome | References |

| Oxidative Addition | Ligand choice, electronic properties of substrate | Bulky, electron-rich phosphine (B1218219) ligands can accelerate oxidative addition. | acs.org |

| Cyclization | Catalyst (e.g., Pd, Cu, Rh), solvent, temperature | Choice of metal catalyst can determine the cyclization pathway (e.g., 5-endo vs. 6-exo). | acs.orgnih.govsioc-journal.cn |

| Reductive Elimination | Ligand steric/electronic properties, nature of the substituents on the intermediate | Can be the rate-limiting step; ligand design is critical for efficient product release. | uq.edu.aunih.gov |

| Iminium Ion Formation | pH of the medium, nature of the amine and aldehyde | Generally fast but can be reversible; subsequent trapping must be efficient. | acs.orgnih.govmdpi.com |

Computational Approaches to Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, characterize transition states, and calculate the energetics of intermediates and products involved in benzofuran synthesis. mdpi.comchemrxiv.org

These theoretical studies provide a molecular-level understanding that can be difficult to obtain through experimental means alone. For instance, computational studies have supported proposed mechanisms for palladium-catalyzed ring-opening reactions of benzofurans by calculating the free energy profile of the reaction, identifying the most plausible pathway. researchgate.net In the study of cycloaddition reactions involving in situ generated o-quinone methides, DFT calculations revealed a high reaction free energy, indicating the favorability of the process. researchgate.net

Machine learning is also emerging as a powerful tool. Transferable machine learning interatomic potentials have been developed for Pd-catalyzed cross-coupling reactions, enabling high-fidelity predictions of reaction outcomes and energetics for intermediates and transition structures, which is crucial for catalyst design. chemrxiv.org

The following table presents examples of how computational methods have been applied to understand benzofuran synthesis.

| Reaction/System Studied | Computational Method | Key Findings | References |

| Palladium-Catalyzed Ring-Opening of Benzofurans | DFT Calculations | Supported a mechanism involving carbopalladation of the benzofuran followed by β-phenoxide elimination. | researchgate.net |

| Cycloaddition of o-Naphthoquinone Nitrosomethide | DFT Calculations | Calculated reaction free energy to be highly favorable (−82.0 kcal/mol), explaining the predominance of the cycloaddition pathway. | researchgate.net |

| Pd-Catalyzed Cross-Coupling Reactions | AIMNet2-Pd (Machine Learning Potential) | Accurately predicted geometries and energetics of transition states for reductive elimination and oxidative addition steps. | chemrxiv.org |

| Synthesis of Benzofuran Hybrids | Molecular Docking | Used to predict the binding modes and affinity of newly synthesized benzofuran derivatives to biological targets like PI3K/VEGFR2. | nih.govresearchgate.net |

Derivatization and Structural Modification Strategies for N Ethyl 2 Benzofuran 1 Amine Analogs

Functionalization of the Benzofuran (B130515) Scaffold

The benzofuran scaffold is a versatile platform that can be modified at various positions to generate a library of analogs. Key strategies involve the introduction of diverse substituents onto the aromatic ring and modifications of the side chains.

Introduction of Heteroaryl and Aryl Substituents

The introduction of aryl and heteroaryl moieties to the benzofuran ring is a common strategy to explore structure-activity relationships. This is often achieved through modern cross-coupling reactions. Palladium-catalyzed C-H functionalization, for instance, allows for the direct arylation of the benzofuran core. nih.gov A notable method involves a palladium-catalyzed C-H arylation protocol using (hetero)aryl iodides, which can functionalize the C3 position of the benzofuran ring. nih.gov

Another powerful technique is the Suzuki reaction, which can be used to introduce aryl groups. For example, a 2-bromobenzofuran (B1272952) intermediate can be coupled with an o-tolylboronic acid in a Suzuki reaction to yield the 2-(o-tolyl)benzofuran (B3042697) product. nih.gov Similarly, the Heck reaction provides a pathway to vinylated benzofurans, which can be further modified. nih.gov These transition metal-catalyzed reactions are highly valued for their efficiency and ability to forge carbon-carbon bonds, enabling the synthesis of complex 2,3-diarylbenzofuran derivatives. mdpi.com

Table 1: Examples of Aryl and Heteroaryl Functionalization Reactions

| Reaction Type | Position Functionalized | Reagents/Catalysts | Example Product Type |

|---|---|---|---|

| C-H Arylation | C3 | Pd(OAc)₂, AgOAc, (Hetero)aryl iodide | 3-Aryl-benzofuran-2-carboxamide nih.gov |

| Suzuki Reaction | C2 | Pd catalyst, boronic acid | 2-Aryl-benzofuran nih.gov |

| Heck Reaction | C2 | Pd catalyst, alkene | 2-Vinyl-benzofuran nih.gov |

| Radical Coupling | C3 | LDA, 2-iodophenyl allenyl ethers | 3-Amino-benzofuran nih.gov |

Modification of Amino and Alkyl Side Chains

Modifications to the amino and alkyl side chains are crucial for fine-tuning the pharmacological properties of benzofuran analogs. The primary or secondary amine group is a key handle for derivatization. Standard reactions include acylation with acyl chlorides to form amides, and alkylation with alkyl halides.

A versatile, one-pot, two-step transamidation procedure has been developed for benzofuran-2-carboxamides. nih.gov This process first involves activation with Boc₂O, followed by aminolysis with a wide range of primary and secondary amines, allowing for the introduction of diverse amine functionalities. nih.gov Furthermore, the structure of the alkyl chain itself can be altered. Studies on related scaffolds have shown that increasing the hydrophobicity by extending the alkyl chain (e.g., from methyl to ethyl) can significantly impact biological potency. nih.gov Research on chalcone (B49325) derivatives has also highlighted that the length of methylene (B1212753) chains and the nature of terminal amine groups significantly affect bioactivity. mdpi.com

Table 2: Strategies for Amino and Alkyl Side Chain Modification

| Modification Type | Reaction | Reagents | Purpose |

|---|---|---|---|

| N-Acylation | Amide formation | Acyl chlorides (R-COCl) | Introduce diverse amide groups |

| N-Alkylation | Amine alkylation | Alkyl halides (R-X), Base | Introduce diverse alkyl groups |

| Transamidation | Amide exchange | 1. Boc₂O, DMAP; 2. Amine | Introduce various amine nucleophiles nih.gov |

| Chain Homologation | Alkyl chain extension | Multi-step synthesis | Modulate hydrophobicity and potency nih.gov |

Synthesis of Structurally Diverse Benzofuran Derivatives

The construction of the benzofuran core itself can be approached in numerous ways, leading to a wide array of structurally diverse derivatives. These methods range from classical cyclizations to modern metal-catalyzed and domino reactions.

One-pot syntheses are particularly efficient. A copper-catalyzed, three-component reaction of o-hydroxy aldehydes, amines, and terminal alkynes provides a direct route to 2,3-disubstituted benzofurans. acs.org Another innovative approach involves a transition metal-free intermolecular radical coupling reaction using 2-iodophenyl allenyl ethers and heteroatomic compounds (like phosphines, thiols, and anilines) to access 3-substituted benzofurans. nih.gov

Palladium and copper catalysis are cornerstones of modern benzofuran synthesis. Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common and effective strategy. acs.org Domino reactions, which combine multiple bond-forming events in a single sequence, offer rapid access to complex structures. For example, a one-pot domino oxidation/[3+2] cyclization of a hydroquinone (B1673460) ester with ynamides can produce densely substituted amino-functionalized benzofurans. mdpi.com Other methods include the cyclization of electron-rich aryl ketones mediated by FeCl₃ and the reaction of 2-acetyl benzofuran with various reagents to build more complex heterocyclic systems attached to the benzofuran core. mdpi.comresearchgate.netresearchgate.net

Regioselective and Stereoselective Synthetic Approaches

Controlling the precise spatial arrangement of atoms is critical in medicinal chemistry. Regioselective and stereoselective synthetic methods are therefore highly sought after for preparing specific isomers of benzofuran analogs.

Regioselectivity , or the control of which position on a molecule reacts, is often dictated by the choice of catalyst and directing groups. For example, palladium-catalyzed C–H activation can be directed to specific positions on the benzofuran ring, such as the C3 position, by using an appropriate directing group on the substrate. nih.govacs.org The ring-opening of epoxides is another area where regioselectivity is key. The choice of catalyst (e.g., Lewis acid vs. base) and the substituents on the epoxide can determine which carbon is attacked by a nucleophile, leading to different regioisomeric amino alcohol products. beilstein-journals.orgresearchgate.net

Stereoselectivity refers to the control over the three-dimensional orientation of the newly formed bonds and stereocenters. Copper(II)-catalyzed alkene difunctionalization reactions have been developed for the stereoselective addition of amines and alcohols to unactivated alkenes, yielding valuable saturated nitrogen and oxygen heterocycles with high enantiomeric excess. nih.gov The stereoselective ring-opening of chiral epoxides with amines is a classic and effective method for synthesizing chiral β-amino alcohols, where the reaction proceeds with a defined stereochemical outcome (e.g., trans-diaxial opening). beilstein-journals.orgresearchgate.net Such methods are essential for creating single-enantiomer drugs, as different enantiomers can have vastly different biological activities.

Computational Chemistry and Molecular Modeling Studies of N Ethyl 2 Benzofuran 1 Amine

Molecular Docking and Ligand-Protein Interaction Predictions

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies on various benzofuran-based compounds have successfully identified key amino acid residues and the characteristics of their binding sites within different protein targets. These studies consistently highlight the importance of both the benzofuran (B130515) core and its substituents in forming stable complexes with protein receptors.

Research on benzofuran derivatives designed as potential anticonvulsants, for instance, has utilized molecular docking to explore their binding within the γ-aminobutyric acid-aminotransferase (GABA-AT) protein. srce.hr Similarly, studies targeting the main protease (Mpro) of SARS-CoV-2 with novel benzofuran-triazole hybrids have elucidated specific residue interactions. mdpi.com In one such study, the binding pocket was characterized by the presence of key hydrophobic residues including THR26, HIS41, GLY143, CYS145, and MET165. mdpi.com The benzofuran ring itself often serves as a hydrophobic functional group that anchors the ligand within the binding site. researchgate.net

The nature of the binding site can vary significantly depending on the target protein. For example, when benzofuran derivatives were docked against bovine serum albumin (BSA), a common carrier protein, the binding was predicted to occur within a region involving residues from different chains of the protein dimer, suggesting an interface-binding modality. nih.gov In contrast, docking against enzymatic targets like cyclooxygenase (COX-2) reveals a different set of interacting residues, emphasizing the adaptability of the benzofuran scaffold to diverse protein environments. scirp.org

| Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | THR26, HIS41, CYS145, MET165, GLY143 | Hydrophobic | mdpi.com |

| SARS-CoV-2 RdRp | LYS621, ARG555, ILE548, ARG836, HIS439 | Hydrogen Bond, Pi-Alkyl, Pi-Lone Pair | mdpi.com |

| Bovine Serum Albumin (BSA) | Residues at the interface of A and B chains | Binding at dimer interface | nih.gov |

| Bacterial Proteins (e.g., 1Z92, 1YCR) | PHE, HIE, HID, LYS, ARG | Pi-Pi, Pi-Cation | researchgate.net |

Hydrogen Bonding and Pi-Stacking Interactions

The binding affinity of benzofuran derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds and pi-stacking. nih.gov The N-ethyl-2-benzofuran-1-amine molecule contains several key functional groups capable of participating in these interactions: the nitrogen atom of the ethylamine (B1201723) group can act as a hydrogen bond acceptor, while the attached hydrogen can act as a donor. Furthermore, the aromatic benzofuran ring system is perfectly suited for engaging in pi-pi stacking and other pi-involved interactions.

Studies on related benzofuran structures consistently demonstrate these interaction patterns. For example, in the context of SARS-CoV-2 Mpro inhibitors, molecular docking revealed the formation of two hydrogen bonds between the carbonyl group of a derivative and the amino acid residue HIS41. mdpi.com In another case, a conventional hydrogen bond was observed between the -NH group of a ligand and the carbonyl group of SER861. mdpi.com

| Interaction Type | Ligand Moiety Involved | Protein Residue Examples | Description | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Amine (-NH), Carbonyl (C=O) | SER, HIS, LYS | Forms between hydrogen bond donors and acceptors, crucial for specificity. | mdpi.com |

| Pi-Pi Stacking | Benzofuran Aromatic Ring | PHE, HIE, HID | Stacking of aromatic rings, contributing significantly to binding energy. | researchgate.netnih.govresearchgate.net |

| Pi-Cation | Benzofuran Aromatic Ring | LYS, ARG | Interaction between the electron-rich pi system and a positively charged residue. | researchgate.net |

| Pi-Alkyl | Benzofuran Aromatic Ring | ALA, ILE | A weaker hydrophobic interaction between the pi system and alkyl side chains. | mdpi.com |

Virtual Screening and De Novo Compound Design

Computational strategies like virtual screening and de novo design are powerful tools for discovering and optimizing new compounds based on a core scaffold like benzofuran. mdpi.com These fast-paced programs are increasingly used to screen large libraries of novel compounds to identify potential drug candidates. mdpi.com

Virtual screening can be performed using pharmacophore-based or docking-based approaches. Pharmacophore modeling identifies the 3D arrangement of essential chemical features required for biological activity. srce.hr For benzofuran derivatives, a pharmacophore model might include a hydrophobic aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor. This model can then be used to rapidly screen virtual libraries to find compounds that match these features.

De novo design, on the other hand, involves the computational construction of novel molecules piece by piece within the constraints of a target's binding site. ontosight.aiacs.org This approach can lead to the design of entirely new chemical entities. For instance, a de novo synthesis strategy was developed to construct dihydrobenzofurans, demonstrating the modular assembly of this important scaffold. acs.org Research has also focused on creating new benzofuranones by designing compounds based on calculated properties, such as aromaticity, which were then synthesized and tested for antifungal activity. mdpi.com The synthesis of functionalized benzofurans can be achieved through various methods, including the intramolecular cyclization of electron-rich aryl ketones or the reaction of o-alkynylphenyl vinylethers, providing diverse starting points for library creation and subsequent screening. mdpi.com These computational and synthetic methodologies work in tandem to explore the vast chemical space around the benzofuran core, leading to the identification of optimized ligands for specific biological targets. scirp.orgresearchgate.net

Molecular Target Interaction Research of N Ethyl 2 Benzofuran 1 Amine and Its Derivatives

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

There is no available scientific literature that identifies or suggests putative molecular targets for N-ethyl-2-benzofuran-1-amine. Research on other benzofuran (B130515) derivatives has indicated potential interactions with targets such as monoamine transporters, opioid receptors, and various enzymes, but these findings cannot be extrapolated to this compound without specific experimental evidence.

Ligand Binding and Interaction Mechanisms at the Molecular Level

Due to the lack of studies on this compound, there is no information regarding its ligand binding and interaction mechanisms at the molecular level.

Modulation of Enzyme Activity through Binding

No studies have been published that investigate the ability of this compound to modulate enzyme activity. While some benzofuran derivatives have been explored as enzyme inhibitors, this specific compound has not been assessed.

Receptor-Ligand Interactions

There is no data available on the receptor-ligand interactions of this compound. Consequently, its binding affinity and mechanism of action at any receptor are unknown.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

No structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies require a series of related compounds to be synthesized and tested to determine how chemical structure modifications affect biological activity. Such research has not been undertaken for this specific molecule.

Neuro-Plastic Modifications at a Molecular Level

There is no research available on any potential neuro-plastic modifications at a molecular level induced by this compound.

Advanced Spectroscopic and Structural Characterization Techniques for N Ethyl 2 Benzofuran 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-ethyl-2-benzofuran-1-amine, both ¹H and ¹³C NMR provide critical data for confirming its structure. nih.govdea.govresearchgate.netroyalsocietypublishing.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. Protons on the benzofuran (B130515) aromatic ring typically appear in the downfield region, generally between δ 6.5 and 7.6 ppm. The ethylamine (B1201723) protons can be observed at approximately δ 3.10–3.30, while the ethyl group's methyl protons (CH₃) present as a triplet around δ 1.20–1.40. The methylene (B1212753) protons (CH₂) of the ethyl group would appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzofuran ring resonate in the aromatic region of the spectrum. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon appearing at a lower field than the methyl carbon. These spectra, often recorded in solvents like deuterochloroform (CDCl₃), are crucial for confirming the connectivity of the atoms within the molecule. dea.govroyalsocietypublishing.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzofuran Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic (Benzofuran) | 6.5 - 7.6 | |

| ¹H | Ethylamine (CH₂) | ~3.10 - 3.30 (quartet) | |

| ¹H | Ethyl (CH₃) | ~1.20 - 1.40 (triplet) | |

| ¹³C | Aromatic (Benzofuran) | 110 - 160 | royalsocietypublishing.org |

| ¹³C | Ethyl (CH₂) | ~40-50 | dea.gov |

| ¹³C | Ethyl (CH₃) | ~10-20 | dea.gov |

Mass Spectrometry (MS) Applications (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. royalsocietypublishing.org When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture. researchgate.net

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. royalsocietypublishing.org Fragmentation patterns observed in the mass spectrum are also characteristic of the molecule's structure. For instance, α-cleavage next to the amine group is a common fragmentation pathway for N-alkyl amines. researchgate.net

Table 2: Mass Spectrometry Data for Related Benzofuran Compounds

| Technique | Ion | m/z Value | Significance | Reference |

| ESI-HRMS | [M+H]⁺ | 204.1388 (calcd.) | Molecular ion of a related benzofuran | |

| GC-MS (EI) | [M]⁺ | 219 | Molecular ion of a methoxy-substituted analog | dea.gov |

| GC-MS (EI) | Base Peak | 58 | Common fragment for ethylamine derivatives | dea.gov |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govroyalsocietypublishing.orgresearchgate.net The IR spectrum of this compound would display characteristic absorption bands.

Key vibrational frequencies include N-H stretching vibrations for the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the ethyl group will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the benzofuran ether linkage will also give a characteristic band, usually in the 1000-1300 cm⁻¹ range. researchgate.net These spectral features, when analyzed together, provide a molecular fingerprint of the compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (secondary amine) | Stretch | 3300 - 3500 | researchgate.net |

| C-H (aromatic) | Stretch | 3000 - 3100 | nist.gov |

| C-H (aliphatic) | Stretch | 2850 - 2960 | nist.gov |

| C=C (aromatic) | Stretch | 1450 - 1600 | nih.gov |

| C-N | Stretch | 1020 - 1250 | researchgate.net |

| C-O-C (ether) | Stretch | 1000 - 1300 | researchgate.net |

X-ray Crystallography and Diffraction Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. researchgate.net Benzofuran derivatives typically exhibit absorption maxima (λ_max) due to π→π* transitions within the aromatic system. For a compound like 2-(4-aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine, a related structure, a λ_max at 255 nm has been reported. The absorption spectrum of this compound is expected to show similar features, characteristic of the benzofuran chromophore. The position and intensity of these absorption bands can be influenced by the substitution pattern on the benzofuran ring. researchgate.net

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.govresearchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₃NO for this compound). A close agreement between the experimental and theoretical values confirms the elemental composition and supports the assigned structure. This analysis is also a critical method for assessing the purity of the synthesized compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is another technique often employed to assess the purity of such compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-ethyl-2-benzofuran-1-amine?

Answer:

this compound can be synthesized via reductive amination or oxidative cyclodesulfurization. For reductive amination, a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) efficiently facilitates the reaction between benzofuran aldehydes and ethylamine derivatives, yielding >90% isolated products after purification by filtration and evaporation . Alternatively, iodine-mediated oxidative cyclodesulfurization offers a cost-effective and environmentally friendly route, particularly for benzofuran-amine hybrids, by reacting isothiocyanates with aminophenol derivatives under mild conditions .

Advanced: How can catalyst selection and reaction parameters be optimized to address yield discrepancies in this compound synthesis?

Answer:

Catalyst choice significantly impacts yield and purity. Pd/NiO (1.1 wt%) provides high catalytic efficiency for reductive amination but may require rigorous exclusion of moisture . For oxidative methods, iodine outperforms toxic reagents like HgO or hypervalent iodine(III) compounds, enhancing chemoselectivity and reducing reaction times (e.g., from 24 hours to 8 hours) . Advanced optimization involves screening solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and stoichiometric ratios of amines to aldehydes to suppress side reactions like over-alkylation.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethylamine substitution pattern and benzofuran ring integrity. For example, the ethyl group’s triplet (~1.2 ppm) and quartet (~3.3 ppm) in CDCl3 are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 202.12) .

- UV-Vis Spectroscopy : λmax ~255 nm indicates π→π* transitions in the benzofuran core .

Advanced: How can researchers resolve conflicting NMR data for this compound derivatives?

Answer:

Discrepancies often arise from solvent effects, dynamic exchange, or impurities. For example:

- Solvent Polarity : Chemical shifts vary between CDCl3 and DMSO-d6 due to hydrogen bonding .

- Dynamic Processes : Rotameric equilibria of the ethyl group can split signals; variable-temperature NMR (e.g., −40°C to 25°C) clarifies this .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish target peaks from byproducts like unreacted aldehydes .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging benzofuran’s aromatic stacking interactions .

Advanced: How can contradictory bioactivity results for this compound derivatives be systematically addressed?

Answer:

Contradictions may stem from structural variations or assay conditions. Strategies include:

- Substituent Effects : Compare electron-withdrawing (e.g., NO2) vs. electron-donating (e.g., OCH3) groups on the benzofuran ring to correlate bioactivity trends .

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions (pH, temperature) .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Keep in airtight containers at −20°C to prevent degradation .

Advanced: How can stability studies identify degradation pathways of this compound under varying conditions?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4–8 weeks .

- Analytical Monitoring : Track decomposition via HPLC-MS to detect oxidation products (e.g., quinones) or hydrolysis byproducts .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.